![molecular formula C16H34O5 B14388705 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol CAS No. 88456-94-4](/img/structure/B14388705.png)
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol is a chemical compound known for its unique structure and properties. It is an organic compound that contains multiple hydroxyl groups, making it a polyol. This compound is used in various scientific and industrial applications due to its chemical reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol typically involves the reaction of decanol with epichlorohydrin, followed by a series of hydrolysis and etherification steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and subjected to specific conditions such as temperature, pressure, and catalysts. The process is designed to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols.
Scientific Research Applications
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in esterification and etherification reactions, modifying the properties of other compounds in the process.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality.
Decanol: An alcohol with a similar alkyl chain but lacking the polyol structure.
Glycerol: A triol with three hydroxyl groups, commonly used in various applications.
Uniqueness
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol is unique due to its combination of a long alkyl chain and multiple hydroxyl groups. This structure provides it with both hydrophobic and hydrophilic properties, making it versatile in various applications.
Properties
CAS No. |
88456-94-4 |
|---|---|
Molecular Formula |
C16H34O5 |
Molecular Weight |
306.44 g/mol |
IUPAC Name |
3-(3-decoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-8-9-10-20-13-16(19)14-21-12-15(18)11-17/h15-19H,2-14H2,1H3 |
InChI Key |
WVYXRLHPNLXFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
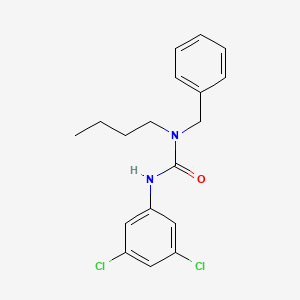
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
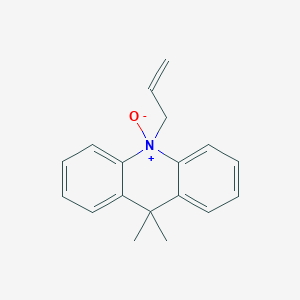
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)

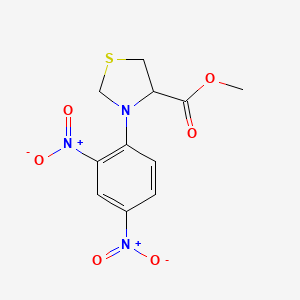
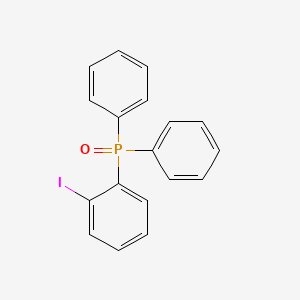
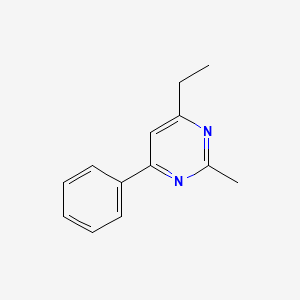
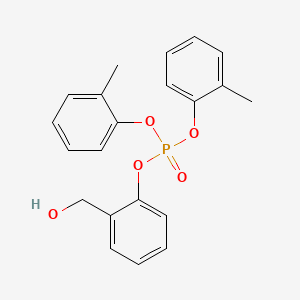
![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
